molecular formula C8H17NO3 B12441814 Propyl (2S)-2-amino-4-methoxybutanoate

Propyl (2S)-2-amino-4-methoxybutanoate

Cat. No.: B12441814
M. Wt: 175.23 g/mol
InChI Key: MPYIDBMXNRNOOC-ZETCQYMHSA-N
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Description

Propyl (2S)-2-amino-4-methoxybutanoate is a chiral amino acid ester characterized by a propyl ester group, a methoxy substituent at the C4 position, and an amino group at the C2 position with an (S)-configuration.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

propyl (2S)-2-amino-4-methoxybutanoate

InChI

InChI=1S/C8H17NO3/c1-3-5-12-8(10)7(9)4-6-11-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI Key

MPYIDBMXNRNOOC-ZETCQYMHSA-N

Isomeric SMILES

CCCOC(=O)[C@H](CCOC)N

Canonical SMILES

CCCOC(=O)C(CCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (2S)-2-amino-4-methoxybutanoate typically involves the esterification of (2S)-2-amino-4-methoxybutanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propyl (2S)-2-amino-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Propyl (2S)-2-amino-4-methoxybutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Propyl (2S)-2-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and ester groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Taxane Derivatives (Baccatin III Esters)

The closest structural analogs are Baccatin III 13-esters, as described in . These taxane derivatives share ester functional groups and amino acid-like side chains but differ significantly in complexity and substituents:

Compound Name Ester Group Amino/Acyl Group Key Substituents Stereochemistry Notable Data
Propyl (2S)-2-amino-4-methoxybutanoate Propyl Free amino group at C2 Methoxy at C4 (2S) N/A
Baccatin III propyl analog Propyl Propanoylamino Phenyl at C3 (2R,3S) Associated with 7-Epipaclitaxel (1.51)
Baccatin III n-butyl analog n-Butyl Butanoylamino Phenyl at C3 (2S,3S) N/A
Baccatin III sec-butyl analog sec-Butyl 2-methylbutanoylamino Phenyl at C3 (2R,3S) N/A
Baccatin III pentyl analog Pentyl Pentanoylamino Phenyl at C3 (2R,3S) N/A
Key Differences and Implications:

Ester Chain Length: The propyl ester in the target compound is shorter than the n-butyl, sec-butyl, and pentyl esters in Baccatin III analogs.

Amino vs. Acylated Amino Groups: The target compound features a free amino group, whereas Baccatin III analogs have acylated amino groups (e.g., propanoylamino). Free amino groups could increase hydrogen-bonding capacity, affecting receptor binding or metabolic pathways.

Substituents :

  • The methoxy group at C4 in the target contrasts with phenyl groups in Baccatin III analogs. Methoxy’s electron-donating nature may improve solubility, while phenyl groups enhance aromatic interactions in taxane derivatives .

Stereochemistry :

  • The (2S) configuration in the target differs from the (2R,3S) or (2S,3S) configurations in Baccatin III analogs. Stereochemical variations significantly impact biological activity; for example, 7-Epipaclitaxel (1.51 value, possibly related to potency) demonstrates the importance of stereochemistry in taxanes .

Comparison with Galactopyranoside Esters ()

Compounds in are galactopyranoside esters with polyunsaturated fatty acyl chains . While these share ester functional groups, they are structurally distinct from the target compound:

  • Backbone: Galactopyranosides vs. butanoate.
  • Substituents: Polyunsaturated fatty acyl chains vs. methoxy and amino groups.
  • Applications: Galactopyranosides are likely plant-derived glycolipids, whereas the target compound’s simpler structure suggests synthetic or pharmaceutical relevance.

Research Findings and Hypotheses

  • Propyl Esters : The propyl group balances lipophilicity and stability, making it common in prodrugs (e.g., valacyclovir). Its presence in both the target and Baccatin III propyl analog highlights its versatility .
  • Methoxy vs. Phenyl : Methoxy’s polarity may enhance solubility, whereas phenyl groups in taxanes contribute to tubulin-binding activity. This suggests the target compound could be optimized for different biological targets .
  • Stereochemical Sensitivity : The (2S) configuration in the target may confer unique binding properties compared to taxane analogs, warranting enantioselective synthesis studies.

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